![molecular formula C17H18N4O2 B2885072 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyrazine-2-carboxamide CAS No. 1207035-04-8](/img/structure/B2885072.png)
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyrazine-2-carboxamide
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Overview
Description
“N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyrazine-2-carboxamide” is also known as Apixaban . It is a small-molecule, selective FXa inhibitor . The molecular formula for apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .
Synthesis Analysis
Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular structure of Apixaban is described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .Chemical Reactions Analysis
Apixaban produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM−1/s approximately . It shows competitive inhibition of FXa versus the synthetic tripeptide substrate .Physical And Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion .Scientific Research Applications
Thromboembolic Disease Prevention and Treatment
Apixaban is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases . It has an inhibitory constant of 0.08 nM for human FXa, giving it over 30,000-fold selectivity for FXa over other human coagulation proteases .
Antithrombotic Efficacy
Apixaban has demonstrated dose-dependent antithrombotic efficacy in animal models at doses that preserved hemostasis . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Inhibition of Platelet Aggregation
Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Bioavailability and Drug Interaction Potential
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .
Elimination Pathways
Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Use in Chemical Synthesis
Safety And Hazards
Future Directions
Apixaban is in development for the prevention and treatment of various thromboembolic diseases . These non-clinical findings have established the favorable pharmacological profile of apixaban, and support the potential use of apixaban in the clinic for the prevention and treatment of various thromboembolic diseases .
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-5-6-13(20-17(23)14-11-18-7-8-19-14)10-15(12)21-9-3-2-4-16(21)22/h5-8,10-11H,2-4,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUMEVGYGOZYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide |
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